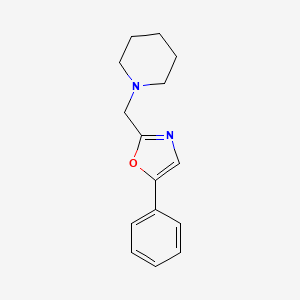
5-Phenyl-2-(piperidin-1-ylmethyl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-2-(piperidin-1-ylmethyl)-1,3-oxazole is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, PPOP, and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of PPOP is not fully understood. However, it is believed that PPOP interacts with ion channels in the brain, which results in its anticonvulsant properties. Additionally, PPOP has been found to inhibit the production of inflammatory cytokines, which is responsible for its anti-inflammatory properties.
Biochemical and Physiological Effects
PPOP has been found to have various biochemical and physiological effects. One study found that PPOP could increase the levels of GABA, a neurotransmitter that is involved in inhibiting the activity of neurons in the brain. Another study found that PPOP could decrease the levels of inflammatory cytokines, which are responsible for inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PPOP in lab experiments is that it has been found to have low toxicity levels. However, one limitation is that PPOP has not been extensively studied, and its long-term effects are not fully understood.
Zukünftige Richtungen
There are several future directions for research on PPOP. One direction is to study the long-term effects of PPOP on the body. Another direction is to investigate the potential of PPOP as a therapeutic agent for other diseases, such as cancer and Alzheimer's disease. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing PPOP.
Conclusion
In conclusion, PPOP is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been found to have anticonvulsant and anti-inflammatory properties. PPOP interacts with ion channels in the brain and inhibits the production of inflammatory cytokines. While PPOP has low toxicity levels, its long-term effects are not fully understood. Future research could focus on studying the long-term effects of PPOP and investigating its potential as a therapeutic agent for other diseases.
Synthesemethoden
PPOP can be synthesized using various methods, including the reaction of 2-(piperidin-1-ylmethyl)phenyl isocyanate with 2-bromoacetophenone, followed by cyclization with potassium carbonate. Another method involves the reaction of 2-(piperidin-1-ylmethyl)phenyl isocyanate with 2-bromobenzaldehyde, followed by cyclization with potassium carbonate.
Wissenschaftliche Forschungsanwendungen
PPOP has been the subject of scientific research due to its potential therapeutic applications. One study found that PPOP has anticonvulsant properties and could potentially be used to treat epilepsy. Another study found that PPOP has anti-inflammatory properties and could potentially be used to treat inflammatory diseases.
Eigenschaften
IUPAC Name |
5-phenyl-2-(piperidin-1-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-7-13(8-4-1)14-11-16-15(18-14)12-17-9-5-2-6-10-17/h1,3-4,7-8,11H,2,5-6,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASPIMKCSKXSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B7646151.png)
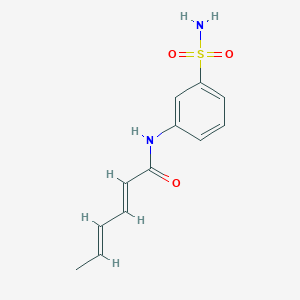
![[4-(Pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate](/img/structure/B7646163.png)
![5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B7646177.png)
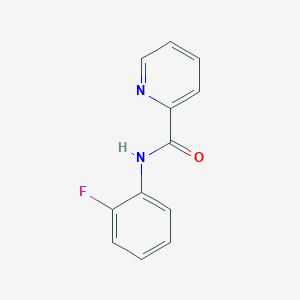
![N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646182.png)
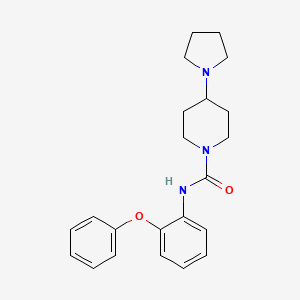
![4-(piperazin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B7646201.png)
![1-[(2-Methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7646204.png)
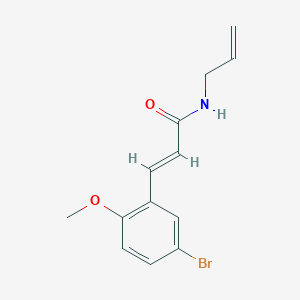
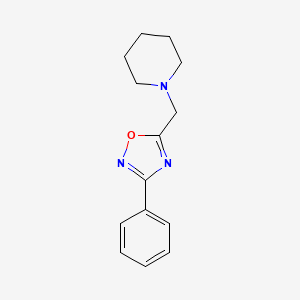

![2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile](/img/structure/B7646248.png)
![[5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone](/img/structure/B7646256.png)